N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
Description
N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an aromatic nitro group and an oxalic acid moiety
Properties
IUPAC Name |
N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C2H2O4/c1-3-4-7-14-8-9-18-13-6-5-11(2)10-12(13)15(16)17;3-1(4)2(5)6/h5-6,10,14H,3-4,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTUSXOFUAOICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine typically involves a multi-step process. One common route includes the reaction of 4-methyl-2-nitrophenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of substituted aromatic compounds.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propanamine ethanedioate
- N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]butan-1-amine
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
